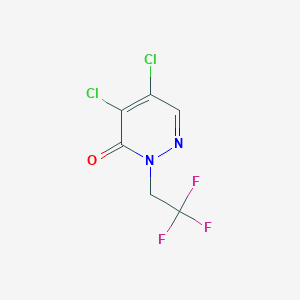
5-(2-Thienyl)thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Thienyl)thiazole is a heterocyclic compound that features a thiazole ring fused with a thiophene ring. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds . The thiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom
Vorbereitungsmethoden
The synthesis of 5-(2-Thienyl)thiazole can be achieved through several methods. One common synthetic route involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . This reaction typically requires specific conditions such as the presence of a base and a suitable solvent. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
5-(2-Thienyl)thiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring into a dihydrothiazole derivative.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-(2-Thienyl)thiazole has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-(2-Thienyl)thiazole involves its interaction with specific molecular targets. For instance, thiazole derivatives can bind to DNA and inhibit the activity of topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in the context of anticancer research. Additionally, thiazole compounds can interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects .
Vergleich Mit ähnlichen Verbindungen
5-(2-Thienyl)thiazole can be compared with other similar compounds such as:
Thiazole: A basic heterocyclic compound with a five-membered ring containing sulfur and nitrogen.
Thiophene: A sulfur-containing heterocycle similar to thiazole but lacking the nitrogen atom.
Benzothiazole: A fused ring system containing both benzene and thiazole rings.
The uniqueness of this compound lies in its combined structural features of both thiazole and thiophene rings, which contribute to its distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
332113-83-4 |
|---|---|
Molekularformel |
C7H5NS2 |
Molekulargewicht |
167.3 g/mol |
IUPAC-Name |
5-thiophen-2-yl-1,3-thiazole |
InChI |
InChI=1S/C7H5NS2/c1-2-6(9-3-1)7-4-8-5-10-7/h1-5H |
InChI-Schlüssel |
MFKCSFZEAYFCPQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)C2=CN=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethanone, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-(4-fluorophenyl)-2-(4-pyridinyl)-](/img/structure/B8620721.png)

![Ethyl 2-[bis(4-fluorophenyl)methylidene]-3-methylbutanoate](/img/structure/B8620734.png)

![9-(tert-Butyl) 2-methyl 1-oxa-4,9-diazaspiro[5.5]undecane-2,9-dicarboxylate](/img/structure/B8620750.png)



![2-Methyl-1,6-dioxaspiro[2.5]octane](/img/structure/B8620790.png)

![3-Methyl-5-thiophen-2-yl-1H-pyrazolo[4,3-c]isoquinoline](/img/structure/B8620793.png)

![5-Chloro-7-(cyclopropylamino)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B8620798.png)
